N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine
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Overview
Description
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives have been studied for their potential therapeutic effects, indicating that they may interact with a variety of biological targets .
Mode of Action
It’s known that pyridopyrimidine derivatives can exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are likely due to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to attenuate proinflammatory cytokine and chemokine gene expression , suggesting that they may influence inflammatory pathways.
Pharmacokinetics
It’s known that the lipophilicity of a drug can influence its ability to diffuse into cells , which may impact the bioavailability of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine.
Result of Action
Related compounds have been shown to exhibit anticonvulsant and antidepressant activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable methylating agent, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridopyrimidines .
Scientific Research Applications
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its NF-κB inducing kinase (NIK) inhibitory activity.
7,8-dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-one: Exhibits neurotropic activity and potential therapeutic applications.
Uniqueness
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine stands out due to its specific structural features and the unique biological activities it exhibits.
Properties
IUPAC Name |
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-3-4-7-5-11-9(10-2)13-8(7)12-6/h3-5H,1-2H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGYYWQDCFNVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NC=C2C=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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